molecular formula C11H9NO3 B14790457 (1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

Cat. No.: B14790457
M. Wt: 203.19 g/mol
InChI Key: WQBMGVVIMKVWJT-QRIDDKLISA-N
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Description

(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of indoline derivatives with cyclopropane carboxylic acid under specific conditions to form the desired spiro compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalytic processes can further enhance the efficiency and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with tailored properties .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7?,11-/m0/s1

InChI Key

WQBMGVVIMKVWJT-QRIDDKLISA-N

Isomeric SMILES

C1C([C@@]12C3=CC=CC=C3NC2=O)C(=O)O

Canonical SMILES

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O

Origin of Product

United States

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